molecular formula C17H24N6O3S B10988032 ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10988032
M. Wt: 392.5 g/mol
InChI Key: ARCMBNGBSCIEIF-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. The cyclohexyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the thiazole ring via a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent conditions to facilitate the desired reactions. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating receptor-ligand interactions . This allows the compound to penetrate cell membranes more easily and exert its biological effects.

Comparison with Similar Compounds

Ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The presence of the cyclohexyl and thiazole rings in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C17H24N6O3S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H24N6O3S/c1-2-26-15(25)8-13-10-27-16(19-13)20-14(24)9-17(6-4-3-5-7-17)11-23-12-18-21-22-23/h10,12H,2-9,11H2,1H3,(H,19,20,24)

InChI Key

ARCMBNGBSCIEIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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